molecular formula C11H18N4O4 B2651583 (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate CAS No. 84520-68-3

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate

Cat. No.: B2651583
CAS No.: 84520-68-3
M. Wt: 270.289
InChI Key: BJQMWOSPZUZYNW-YUMQZZPRSA-N
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Description

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate is a synthetic organic compound with potential applications in various fields of chemistry and biology. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and an azido group. This compound is of interest due to its reactivity and potential use in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Azidation: The azido group is introduced through nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or other nitrogen-containing functional groups.

    Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include sodium azide (NaN₃) and various electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azido group typically yields an amine, while oxidation can yield nitro compounds.

Scientific Research Applications

(2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate depends on its specific application. In bioconjugation, the azido group can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-1-tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate: Similar structure but with an amino group instead of an azido group.

    (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a hydroxyl group instead of an azido group.

Uniqueness

The presence of the azido group in (2S,4S)-1-tert-butyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate makes it unique compared to its analogs. The azido group imparts specific reactivity, particularly in click chemistry reactions, which is not present in the amino or hydroxyl analogs. This makes the compound particularly valuable for applications requiring specific and efficient bioconjugation.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)15-6-7(13-14-12)5-8(15)9(16)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQMWOSPZUZYNW-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester in DMF is added NaN3, the resulting mixture is heated to about 65 centigrade and stirred overnight. The mixture is diluted, extracted and dried. After removal of solvent, the residue is purified to give 4-azido-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl (8).
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